Cytarabine-13C3

Description

Propriétés

IUPAC Name |

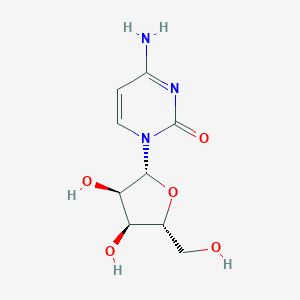

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859078 | |

| Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |

| Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cytarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Cytarabine-13C3: A Technical Guide for Advanced Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) is a potent antimetabolite chemotherapeutic agent widely used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1][2] This technical guide focuses on Cytarabine-13C3, a stable isotope-labeled analogue of Cytarabine. Due to its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its application is critical for accurate pharmacokinetic, metabolic, and toxicokinetic studies, ensuring data reliability in preclinical and clinical drug development. This document details its chemical structure, provides exemplary experimental protocols for its use, and outlines the metabolic pathway of its parent compound, Cytarabine.

Core Concepts: this compound

This compound is a synthetic version of Cytarabine where three carbon atoms in the pyrimidine (B1678525) ring have been replaced with the heavy isotope, carbon-13 (¹³C).[5][6] This substitution increases the molecular weight by three Daltons without significantly altering the chemical properties or chromatographic behavior of the molecule.[4] This key feature allows it to be distinguished from the unlabeled (endogenous or administered) Cytarabine by a mass spectrometer, while co-eluting during chromatographic separation.[4] Consequently, it is an invaluable tool for correcting variations in sample preparation and instrument response, making it the gold standard for an internal standard in quantitative mass spectrometry-based bioanalysis.[3][7]

Chemical Structure and Properties

-

Chemical Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-4,5,6-¹³C₃[3]

-

Alternate Names: Ara-C-¹³C₃, 1-β-D-Arabinofuranosylcytosine-¹³C₃[3]

-

Molecular Formula: C₆[¹³C]₃H₁₃N₃O₅[5]

-

Molecular Weight: ~246.2 g/mol [5]

Below is a two-dimensional representation of the this compound structure, highlighting the isotopically labeled carbon atoms.

Caption: Chemical structure of this compound.

Experimental Protocols and Data

Quantitative Analysis of Cytarabine in Human Plasma via LC-MS/MS

This protocol describes a validated method for quantifying Cytarabine in human plasma, a critical procedure in clinical trials. The method's robustness relies on this compound as an internal standard (IS).

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Cytarabine quantification.

Detailed Methodology:

-

Blood Collection and Stabilization: Due to the presence of cytidine deaminase in plasma which degrades Cytarabine, blood samples must be collected in tubes containing a stabilizing agent like tetrahydrouridine.[8]

-

Plasma Preparation: Centrifuge the stabilized whole blood to separate the plasma.

-

Sample Aliquoting: Transfer a small, precise volume of plasma (e.g., 50 µL) into a clean microcentrifuge tube.[8]

-

Internal Standard Spiking: Add a known concentration of this compound solution to the plasma sample.

-

Protein Precipitation: Add a protein precipitation solvent, such as cold acetonitrile, to denature and precipitate plasma proteins.

-

Separation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant, containing Cytarabine and this compound, to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Inject the extract into an LC-MS/MS system for separation and detection.

Data Presentation: Typical LC-MS/MS Parameters

The following table summarizes typical parameters for a sensitive and specific LC-MS/MS method for Cytarabine analysis.

| Parameter | Specification | Purpose |

| Chromatography | ||

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation.[4] |

| Column | C18 Reversed-Phase or HSS T3 (100 x 2.1 mm, 1.8 µm) | Retains polar compounds like Cytarabine.[8] |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile | Elutes analytes from the column with good peak shape. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical-scale columns. |

| Run Time | < 5 minutes | Allows for high-throughput analysis.[8] |

| Mass Spectrometry | ||

| Instrument | Triple Quadrupole Mass Spectrometer | Enables highly selective Multiple Reaction Monitoring (MRM).[8] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like Cytarabine. |

| MRM Transition (Cytarabine) | Q1: m/z 244.0 → Q3: m/z 112.0 | Precursor ion to a specific product ion for quantification.[9] |

| MRM Transition (this compound) | Q1: m/z 247.0 → Q3: m/z 115.0 | Specific transition for the stable isotope-labeled internal standard. |

| Linearity Range | 0.5 - 500 ng/mL | Defines the accurate quantification range of the assay.[8] |

Mechanism of Action: The Cytarabine Metabolic Pathway

Cytarabine is a prodrug that must be metabolically activated within the cancer cell to exert its cytotoxic effect.[1] this compound is presumed to follow the same pathway. The process involves sequential phosphorylation to its active triphosphate form, ara-CTP.

Metabolic Activation Signaling Pathway

Caption: The metabolic activation pathway of Cytarabine.

Pathway Description:

-

Cellular Transport: Cytarabine enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).[10]

-

Phosphorylation Cascade: Once inside the cell, Cytarabine is sequentially phosphorylated:

-

Step 1: Deoxycytidine kinase (dCK) converts Cytarabine to its monophosphate form, ara-CMP. This is the rate-limiting step.[3]

-

Step 2: Deoxycytidylate kinase (CMK) further phosphorylates ara-CMP to ara-CDP.[3]

-

Step 3: Nucleoside diphosphate (B83284) kinase (NDK) completes the activation by converting ara-CDP to the active metabolite, Cytarabine triphosphate (ara-CTP).[3]

-

-

Cytotoxicity: The active ara-CTP exerts its anticancer effects by two primary mechanisms: it competitively inhibits DNA polymerase, halting DNA replication and repair, and it can be directly incorporated into the DNA strand, leading to chain termination.[1][2] This action is specific to the S phase of the cell cycle.[1][11]

References

- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Labeling of Cytarabine-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cytarabine-¹³C₃, a crucial tool in pharmacokinetic and metabolic studies of the widely used chemotherapeutic agent, Cytarabine. While specific proprietary methods for the large-scale synthesis of Cytarabine-¹³C₃ are not publicly available, this document outlines a plausible and scientifically sound synthetic pathway based on established principles of nucleoside chemistry. This guide includes detailed, albeit hypothetical, experimental protocols, data presentation in tabular format, and visualizations of the synthetic route and relevant biological pathways to aid researchers in understanding the preparation and application of this important labeled compound.

Introduction

Cytarabine (cytosine arabinoside or ara-C) is a pyrimidine (B1678525) nucleoside analog that is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves the inhibition of DNA synthesis.[2][3] To facilitate detailed pharmacokinetic analysis, absorption, distribution, metabolism, and excretion (ADME) studies, and to serve as an internal standard in quantitative bioanalysis, a stable isotope-labeled version of Cytarabine is invaluable. Cytarabine-¹³C₃, where three carbon atoms in the pyrimidine ring are replaced with the stable isotope ¹³C, provides a distinct mass shift for unambiguous detection by mass spectrometry without altering the molecule's chemical and biological properties.[4]

This guide details a potential synthetic route for Cytarabine-¹³C₃, starting from commercially available ¹³C-labeled precursors.

Proposed Synthesis of Cytarabine-¹³C₃

The proposed synthesis of Cytarabine-¹³C₃ can be conceptually divided into two main stages:

-

Synthesis of the ¹³C₃-labeled cytosine base.

-

Glycosylation of the labeled cytosine with a protected arabinose derivative, followed by deprotection.

Synthesis of [4,5,6-¹³C₃]-Cytosine

A plausible method for the synthesis of the ¹³C₃-labeled cytosine ring is adapted from prebiotic synthesis models, which utilize simple, labeled precursors.[1]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine [¹³C]-Urea (1.0 eq), [1,2,3-¹³C₃]-cyanoacetaldehyde (1.05 eq), and a suitable solvent such as a concentrated aqueous solution.

-

Reaction Conditions: Heat the mixture at 100-120 °C for 24-48 hours. The pressure in the vessel will increase due to the evolution of ammonia.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield [4,5,6-¹³C₃]-Cytosine.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | [¹³C]-Urea, [1,2,3-¹³C₃]-cyanoacetaldehyde | Concentrated aqueous solution | 100-120 | 24-48 | 60-70 |

Note: Yields are hypothetical and would require empirical optimization.

Glycosylation and Deprotection

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides.[5] This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Silylation of [4,5,6-¹³C₃]-Cytosine: Suspend [4,5,6-¹³C₃]-Cytosine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Reflux the mixture until the cytosine is fully silylated, which can be monitored by the disappearance of the solid.

-

Glycosylation: Cool the silylated cytosine solution. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in anhydrous acetonitrile. Add this solution to the silylated cytosine mixture. Add a stoichiometric amount of TMSOTf as the Lewis acid catalyst. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: Dissolve the crude protected nucleoside in methanolic ammonia. Stir the solution at room temperature overnight to remove the benzoyl protecting groups.

-

Purification: Concentrate the solution under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to afford pure Cytarabine-¹³C₃.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 2a | [4,5,6-¹³C₃]-Cytosine | BSA, TMSOTf, Acetonitrile | Reflux | 2-4 | - |

| 2b | Silylated [4,5,6-¹³C₃]-Cytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose | TMSOTf, Acetonitrile | Room Temp | 12-24 | 70-80 |

| 2c | Protected Cytarabine-¹³C₃ | Methanolic Ammonia | Room Temp | 12-16 | 85-95 |

| 2d | Crude Cytarabine-¹³C₃ | Dichloromethane/Methanol | Room Temp | - | - |

Note: Yields are hypothetical and would require empirical optimization.

Data Presentation

Expected Analytical Data for Cytarabine-¹³C₃

| Parameter | Expected Value |

| Molecular Formula | C₆¹³C₃H₁₃N₃O₅ |

| Molecular Weight | 246.19 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity (HPLC) | >98% |

| ¹H NMR | Consistent with unlabeled Cytarabine structure |

| ¹³C NMR | Enrichment at C4, C5, and C6 positions |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 247.1 |

Mandatory Visualizations

Synthetic Pathway of Cytarabine-¹³C₃

Caption: Proposed synthetic pathway for Cytarabine-¹³C₃.

Experimental Workflow for Cytarabine-¹³C₃ Synthesis

Caption: Experimental workflow for the synthesis of Cytarabine-¹³C₃.

Metabolic Activation of Cytarabine

Caption: Metabolic activation pathway of Cytarabine.

Conclusion

The synthesis of Cytarabine-¹³C₃ is a critical process for advancing the understanding of this important chemotherapeutic agent. This guide provides a detailed, albeit hypothetical, framework for its preparation, intended to support the research and development community. The outlined synthetic strategy, based on established chemical principles, offers a plausible route to obtaining high-purity Cytarabine-¹³C₃ for use in crucial metabolic and pharmacokinetic studies. The successful synthesis and application of such labeled compounds are essential for the development of safer and more effective cancer therapies.

References

- 1. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Cytarabine-13C3

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Cytarabine-13C3. This isotopically labeled compound serves as a crucial tool in pharmacokinetic and metabolic studies, offering a precise internal standard for the quantification of cytarabine (B982).

Core Physical and Chemical Properties

This compound is a labeled form of Cytarabine, an antineoplastic and antiviral agent.[1][2] As a stable isotope-labeled analog, it is chemically identical to Cytarabine, with the exception of the three carbon-13 isotopes, which increase its molecular weight.[1] This property makes it an ideal internal standard for mass spectrometry-based quantification methods.[3]

| Property | Value | Source(s) |

| Molecular Formula | C6(13C)3H13N3O5 | [1][4] |

| Molecular Weight | 246.19 g/mol , 246.2 g/mol | [1][4][5] |

| Appearance | White to Off-White Solid/Crystalline Powder | [2][6] |

| Melting Point | >214°C (with decomposition) | [7][] |

| Solubility | Soluble in DMSO (warmed) and Methanol; Slightly soluble in water. | [4][5][] |

| Storage | Store at -20°C or in a 2-8°C refrigerator. | [2][5][9] |

| Stability | Stable for at least 4 years under proper storage conditions. | [4] |

Mechanism of Action: Disruption of DNA Synthesis

Cytarabine, and by extension this compound, functions as a pyrimidine (B1678525) nucleoside analog that interferes with DNA synthesis.[10][11] Its mechanism is initiated by its transport into the cell, primarily by the human equilibrative nucleoside transporter 1 (hENT-1).[11] Once inside the cell, it undergoes a series of phosphorylations to become its active form, cytarabine triphosphate (ara-CTP).[12][13] This activation is catalyzed by deoxycytidine kinase, deoxycytidylate kinase, and nucleoside diphosphate (B83284) kinase.[3][4]

The active ara-CTP then exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication.[13][14]

-

Incorporation into DNA: It is incorporated into the growing DNA strand during the S phase of the cell cycle.[10][12]

-

Chain Termination: The arabinose sugar moiety in cytarabine hinders the rotation of the molecule, preventing the addition of further nucleotides and leading to the termination of the DNA chain.[13][14]

This disruption of DNA replication and repair ultimately triggers cell death, particularly in rapidly dividing cells like those found in cancer.[13][14]

Caption: Intracellular activation and mechanism of action of Cytarabine.

Experimental Protocols

This compound is frequently used as an internal standard for the quantification of Cytarabine in biological matrices like plasma and urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][15]

Protocol: Quantification of Cytarabine in Human Plasma via LC-MS/MS

This protocol is adapted from methodologies described for the analysis of Cytarabine in biological samples.[15][16]

1. Sample Preparation:

-

To prevent the in-vitro conversion of cytarabine by cytidine deaminase, whole blood samples should be stabilized with tetrahydrouridine (B1681287) immediately after collection.[16]

-

For plasma samples, a simple protein precipitation is performed.[15]

-

To 50 µL of human plasma, add a known concentration of this compound as the internal standard.[15][16]

-

Precipitate proteins by adding an appropriate volume of a solvent like methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.[15]

2. Chromatographic Separation:

-

Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A column suitable for polar compounds, such as a high-strength silica (B1680970) T3 column (e.g., 100 × 2.1 mm × 1.8 µm), can be used to achieve separation from endogenous interfering compounds like cytidine.[16]

-

The mobile phase composition will depend on the specific column and system but often involves a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

3. Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[15][16]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[15]

-

Monitor the specific precursor-to-product ion transitions for both Cytarabine and this compound. For example:

-

The ratio of the peak area of the analyte (Cytarabine) to the peak area of the internal standard (this compound) is used for quantification.[15]

4. Data Analysis and Validation:

-

Construct a calibration curve using known concentrations of Cytarabine spiked into the blank matrix.

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

Caption: Workflow for Cytarabine quantification using this compound.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (28805-1) | Szabo-Scandic [szabo-scandic.com]

- 4. caymanchem.com [caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. Cytarabine CAS#: 147-94-4 [m.chemicalbook.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. clinivex.com [clinivex.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cytarabine - Wikipedia [en.wikipedia.org]

- 12. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 14. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. eurofins.com [eurofins.com]

- 16. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cytarabine as an Antimetabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (cytosine arabinoside, Ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). As a pyrimidine (B1678525) nucleoside analog, its efficacy is rooted in its function as an antimetabolite. This guide provides a detailed examination of the molecular mechanisms underpinning Cytarabine's cytotoxic effects. We will explore its cellular uptake, metabolic activation to the active triphosphate form (Ara-CTP), and its subsequent multi-faceted disruption of DNA synthesis. Key topics include the direct inhibition of DNA polymerases, incorporation into the DNA backbone leading to chain termination, and the induction of apoptosis. Furthermore, this document outlines the principal mechanisms of clinical resistance, presents quantitative data on cellular sensitivity, details key experimental protocols for studying its action, and provides visual diagrams of its metabolic and signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Cytarabine is a synthetic analog of deoxycytidine, differing structurally by the presence of an arabinose sugar in place of deoxyribose.[1][2] This modification is critical to its mechanism of action, allowing it to masquerade as a natural nucleoside while ultimately disrupting cellular processes.[3] The drug's action is highly specific to the S phase of the cell cycle, targeting rapidly dividing cells.[4][5]

Cellular Uptake and Metabolic Activation

The journey of Cytarabine from an extracellular prodrug to an intracellular active agent is a tightly regulated multi-step process.

-

Transport: Being hydrophilic, Cytarabine requires active transport across the cell membrane. This is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene.[3][6]

-

Phosphorylation Cascade: Once inside the cell, Cytarabine undergoes sequential phosphorylation to become its active form, Cytarabine triphosphate (Ara-CTP).[6] This cascade is catalyzed by three kinases:

-

Deoxycytidine kinase (dCK): This is the rate-limiting enzyme that converts Ara-C to Ara-C monophosphate (Ara-CMP).[7][8][9]

-

Deoxycytidylate kinase (dCMPK): Phosphorylates Ara-CMP to Ara-C diphosphate (B83284) (Ara-CDP).

-

Nucleoside diphosphate kinase (NDK): Completes the activation by converting Ara-CDP to the cytotoxic Ara-CTP.[7]

-

Disruption of DNA Synthesis

The active metabolite, Ara-CTP, exerts its cytotoxic effects through two primary mechanisms that cripple DNA replication and repair:

-

Competitive Inhibition of DNA Polymerases: Ara-CTP structurally mimics the natural deoxycytidine triphosphate (dCTP). It competes with dCTP for the active site of DNA polymerases, particularly DNA polymerase α and β.[4] This competitive inhibition slows the process of DNA elongation.[7]

-

Incorporation into DNA and Chain Termination: The most critical aspect of Cytarabine's action is its incorporation into the nascent DNA strand.[1][4] Once incorporated, the arabinose sugar's 2'-hydroxyl group creates steric hindrance, distorting the DNA helix. This prevents DNA polymerase from adding the next nucleotide, effectively terminating DNA chain elongation.[5] The accumulation of these terminated DNA strands and stalled replication forks triggers DNA damage responses and, ultimately, cell death.[10]

Metabolic Inactivation

The efficacy of Cytarabine is limited by its rapid inactivation through deamination.

-

Cytidine Deaminase (CDA): This enzyme, found in high concentrations in the liver, spleen, and plasma, rapidly converts Cytarabine into its inactive metabolite, uracil (B121893) arabinoside (ara-U), which is then excreted.[2][3]

-

Deoxycytidylate Deaminase (DCTD): This enzyme can convert the monophosphorylated Ara-CMP into the inactive ara-UMP.[9]

-

5'-Nucleotidases (NT5C): These enzymes can dephosphorylate Ara-CMP back to Ara-C, making it available for efflux or deamination.[9]

The balance between the activating kinase (dCK) and inactivating deaminases (CDA, DCTD) is a critical determinant of the intracellular concentration of active Ara-CTP and, consequently, the drug's therapeutic efficacy.[8]

References

- 1. A sensitive new method for clinically monitoring cytarabine concentrations at the DNA level in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ovid.com [ovid.com]

- 4. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Odyssey of Cytarabine-13C3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate biochemical pathways of chemotherapeutic agents is paramount. This in-depth technical guide elucidates the core biochemical mechanisms of Cytarabine (B982), with a focus on the application of its isotopically labeled form, Cytarabine-13C3, in research and development.

Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, is a synthetic nucleoside analog of deoxycytidine.[1] Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily in rapidly dividing cancer cells.[1][2] The stable isotope-labeled this compound serves as a critical internal standard for the precise quantification of Cytarabine in biological matrices, ensuring accuracy in pharmacokinetic and metabolic studies.

Mechanism of Action and Metabolic Activation

Cytarabine's journey to its cytotoxic destination begins with its transport into the cell via nucleoside transporters.[2] Once inside, it undergoes a three-step phosphorylation cascade to become the active triphosphate form, ara-CTP. This bioactivation is a critical determinant of its therapeutic efficacy.[3]

The key enzymatic steps are:

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Cytarabine to Cytarabine monophosphate (ara-CMP).[3]

-

Diphosphorylation: Deoxycytidylate kinase further phosphorylates ara-CMP to Cytarabine diphosphate (B83284) (ara-CDP).[4]

-

Triphosphorylation: Nucleoside diphosphate kinases complete the activation by converting ara-CDP to the pharmacologically active Cytarabine triphosphate (ara-CTP).[4]

The active ara-CTP then exerts its cytotoxic effects through a dual mechanism:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication and repair. This halting of DNA synthesis is a primary mode of its anticancer activity.[5]

-

Incorporation into DNA: Ara-CTP can be incorporated into the growing DNA strand. Due to the arabinose sugar moiety, which differs sterically from the deoxyribose of natural nucleotides, it acts as a chain terminator, preventing further elongation of the DNA strand. This incorporation leads to DNA damage and triggers programmed cell death (apoptosis).[2]

Conversely, Cytarabine can be inactivated by cytidine deaminase (CDA), which converts it to the inactive metabolite, uracil (B121893) arabinoside (ara-U). The balance between the activating kinase (dCK) and inactivating deaminase (CDA) activities is a crucial factor in determining cellular sensitivity to Cytarabine.[6]

Quantitative Analysis of Cytarabine's Effects

The cytotoxic potency of Cytarabine is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line | Cancer Type | Cytarabine IC50 (nM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 90 ± 5 |

| Jurkat | Acute Lymphoblastic Leukemia | 159.7 ± 8 |

| HL-60 | Acute Promyelocytic Leukemia | 80 - 100 |

| KG-1 | Acute Myeloid Leukemia | Varies (parental vs. resistant) |

| MOLM13 | Acute Myeloid Leukemia | Varies (parental vs. resistant) |

| U937 | Histiocytic Lymphoma | 100 - 1000 |

| K562 | Chronic Myelogenous Leukemia | 1000 - 10000 |

Note: IC50 values can vary depending on experimental conditions such as exposure time and assay method.[7][8][9]

Signaling Pathways Modulated by Cytarabine

Cytarabine-induced DNA damage triggers a cascade of cellular signaling events, primarily involving the DNA damage response (DDR) pathways. These pathways can ultimately determine the fate of the cell, leading to cell cycle arrest, DNA repair, or apoptosis.

ATR/Chk1 Pathway

A key signaling axis activated by Cytarabine-induced replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint kinase 1 (Chk1) pathway.[10][11] When DNA replication forks stall due to the incorporation of ara-CTP, ATR is activated and subsequently phosphorylates and activates Chk1.[10] Activated Chk1 plays a dual role: it can promote cell cycle arrest, allowing time for DNA repair, but it can also stabilize stalled replication forks and suppress apoptosis, thereby contributing to drug resistance.[10] Inhibition of Chk1 has been shown to enhance Cytarabine-induced apoptosis in AML cells.[12]

MAPK/ERK and p38 MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are also implicated in the cellular response to Cytarabine. The MAPK/ERK pathway is often associated with cell survival and proliferation.[13] Conversely, the p38 MAPK pathway is typically activated by cellular stress, including DNA damage, and can promote apoptosis.[14] Studies have shown that Cytarabine can activate the MAPK-Mnk-eIF4E pathway, leading to an increase in the anti-apoptotic protein Mcl-1.[15] Inhibition of this pathway can sensitize leukemic cells to Cytarabine.[15] Furthermore, the combination of Cytarabine with agents that activate the p38/H2AX axis can enhance apoptosis by reducing Mcl-1 levels.[14]

Experimental Protocols

Quantification of this compound using LC-MS/MS

This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.

1. Sample Preparation:

-

Plasma samples are subjected to protein precipitation using an organic solvent (e.g., methanol).[16]

-

This compound is added as an internal standard to the samples before precipitation to correct for matrix effects and variations in extraction efficiency.[16]

-

The supernatant is collected after centrifugation and injected into the LC-MS/MS system.[16]

2. Liquid Chromatography:

-

A C18 reversed-phase column is typically used for separation.[17]

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[18]

-

A gradient or isocratic elution can be employed to achieve optimal separation of Cytarabine from endogenous interferences.[17][18]

3. Mass Spectrometry:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[16]

-

The MRM transitions for Cytarabine and this compound are monitored. For example, a common transition for Cytarabine is m/z 244.0 > 112.0.[19]

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[16]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of drugs on cancer cells.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Drug Treatment:

-

Cells are treated with a range of concentrations of Cytarabine for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

1. Cell Treatment:

-

Cells are treated with Cytarabine at the desired concentration and for the appropriate duration.

2. Staining:

-

Cells are harvested and washed with a binding buffer.[20]

-

The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI).[20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[20]

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.[20]

-

The results allow for the quantification of different cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Visualizing the Pathways

To better understand the complex interactions, the following diagrams illustrate the key biochemical pathways and experimental workflows involving Cytarabine.

Caption: Metabolic activation of Cytarabine and its mechanism of action.

Caption: Key signaling pathways affected by Cytarabine-induced DNA damage.

Caption: Workflow for key experimental procedures.

References

- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Selective Checkpoint Kinase 1 Inhibition on Cytarabine Cytotoxicity in Acute Myelogenous Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurofins.com [eurofins.com]

- 17. Cytarabine assay by HPLC- AppNote [mtc-usa.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. spandidos-publications.com [spandidos-publications.com]

In Vitro Stability and Degradation of Cytarabine-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C), a cornerstone in the treatment of various hematological malignancies, is a pyrimidine (B1678525) nucleoside analog that functions as a potent antimetabolite. Its efficacy is intrinsically linked to its chemical stability, as degradation leads to the formation of the inactive metabolite, uracil (B121893) arabinoside (ara-U), compromising its therapeutic effect. The isotopically labeled variant, Cytarabine-13C3, is frequently employed as an internal standard in pharmacokinetic and metabolism studies. Understanding the in vitro stability and degradation profile of this compound is therefore critical for ensuring the accuracy and reliability of such analytical methodologies.

This technical guide provides a comprehensive overview of the in vitro stability and degradation of Cytarabine, with a specific focus on its 13C-labeled counterpart. While specific kinetic studies on the degradation of this compound are not extensively available in the public domain, the stability profile of the unlabeled compound offers a robust foundation for its handling and use. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Chemical Structure and Degradation Pathway

Cytarabine is susceptible to hydrolytic deamination, particularly under alkaline conditions, which converts the cytosine base to a uracil base, forming ara-U. This is the primary degradation pathway observed in vitro.

Caption: Primary degradation pathway of Cytarabine.

In Vitro Stability of Cytarabine

The stability of Cytarabine in solution is influenced by several factors, including pH, temperature, concentration, and the presence of other substances.

pH-Dependent Stability

Cytarabine is most stable in acidic to neutral solutions and degrades more rapidly under alkaline conditions.[1] The degradation follows pseudo-first-order kinetics.

Table 1: pH-Dependent Degradation of Cytarabine

| pH | Condition | Degradation Rate | Primary Degradation Product | Reference |

| < 4 | Acidic | Slow hydrolysis | Uracil Arabinoside (ara-U) | [2] |

| 7.4 | Physiological | Moderate hydrolysis | Uracil Arabinoside (ara-U) | [3] |

| > 7 | Alkaline | Rapid hydrolysis, approximately 10 times faster than acidic conditions | Uracil Arabinoside (ara-U) | [4] |

Temperature-Dependent Stability

As with most chemical reactions, the degradation of Cytarabine is accelerated at higher temperatures. For optimal stability, solutions are typically stored at refrigerated or frozen temperatures.

Table 2: Temperature-Dependent Stability of Cytarabine Solutions

| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |

| 1 mg/mL, 5 mg/mL, 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days | [5] |

| 1 mg/mL | 0.9% NaCl | 25°C | 14 days | [5] |

| 5 mg/mL | 0.9% NaCl | 25°C | 8 days | [5] |

| 10 mg/mL | 0.9% NaCl | 25°C | 5 days | [5] |

| Reconstituted Solution (100 mg/5 mL) | Sterile Water | 4°C | 12 hours | [6] |

| Reconstituted Solution (100 mg/5 mL) | Sterile Water | 25°C | 6 hours | [6] |

| 0.5 mg/mL | D5W or 0.9% NaCl | Room Temperature | 8 days | [7] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Table 3: Summary of Forced Degradation Studies on Cytarabine

| Stress Condition | Observation | Primary Degradation Product | Reference |

| Acid Hydrolysis (e.g., 0.1N HCl) | Slow degradation | Uracil Arabinoside (ara-U) | [1] |

| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Rapid degradation | Uracil Arabinoside (ara-U) | [1] |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Not specified | [8] |

| Photolytic (UV light) | No significant degradation | Not applicable | [8] |

| Thermal (e.g., 60°C) | No significant degradation | Not applicable | [8] |

Stability of this compound

The Kinetic Isotope Effect (KIE)

The substitution of 12C with 13C can, in theory, lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The KIE is the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For carbon, the KIE is typically small. The rate of a reaction involving a 12C is only about 4% faster than the corresponding 13C reaction.[9]

Given that the primary degradation pathway of Cytarabine is hydrolytic deamination at the cytosine ring, and the 13C labels in commercially available this compound are on the pyrimidine ring, a small KIE might be anticipated. However, this effect is generally considered negligible for most practical purposes, especially in the context of its use as an internal standard where it is expected to co-elute and ionize similarly to the unlabeled analyte. Therefore, for the purpose of in vitro experimental design, the stability of this compound in solution can be reasonably assumed to be very similar to that of unlabeled Cytarabine.

Experimental Protocols

Stability-Indicating HPLC Method

A common method for assessing the stability of Cytarabine is High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: General workflow for a stability-indicating HPLC method.

A typical stability-indicating HPLC method for Cytarabine might involve:

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm).[8]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 2:98 v/v) with pH adjusted to 2.8 with orthophosphoric acid.[8]

-

Flow Rate: 0.7 mL/min.[8]

-

Detection: UV at 280 nm.[8]

-

Injection Volume: 20 µL.[8]

This method should be validated according to ICH guidelines to ensure it is linear, precise, accurate, and specific for the quantification of Cytarabine in the presence of its degradation products.[5]

Forced Degradation Protocol

To perform a forced degradation study, a solution of Cytarabine (e.g., 1 mg/mL) is subjected to various stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Alkaline Hydrolysis: Add 1N NaOH and keep at room temperature for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) for a specified time.

The extent of degradation is typically targeted to be between 10-30%.[1]

Signaling Pathways Affected by Cytarabine

Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. Upon entering the cell, it is phosphorylated to its active triphosphate form, Ara-CTP.

Caption: Intracellular activation and mechanism of action of Cytarabine.

The active metabolite, Ara-CTP, inhibits DNA polymerase and is also incorporated into the DNA strand, leading to chain termination and cell death. The degradation of Cytarabine to ara-U prevents this intracellular activation, thus abrogating its cytotoxic activity.

Conclusion

The in vitro stability of Cytarabine is well-characterized, with degradation being primarily driven by pH and temperature. The main degradation product is the inactive metabolite, uracil arabinoside. While specific stability studies on this compound are limited, based on the principles of kinetic isotope effects, its stability profile is expected to be highly similar to that of the unlabeled drug. For researchers and drug development professionals using this compound as an internal standard, it is recommended to follow the storage and handling guidelines established for unlabeled Cytarabine to ensure the integrity of analytical results. The experimental protocols and data presented in this guide provide a solid framework for conducting stability studies and for the appropriate handling of both labeled and unlabeled Cytarabine in a research setting.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical stability of Cytarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]

- 7. Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

Technical Guide: Cytarabine-¹³C₃ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytarabine-¹³C₃, a labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent cytarabine (B982). This document outlines supplier and purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and a summary of cytarabine's mechanism of action and metabolic pathway.

Supplier and Purchasing Information

Cytarabine-¹³C₃ is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize key quantitative data to facilitate comparison and procurement.

Table 1: General Product Specifications

| Parameter | Value | Source |

| Molecular Formula | C₆[¹³C]₃H₁₃N₃O₅ | [1] |

| Molecular Weight | 246.19 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥95% | [2] |

| Storage | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

| Applications | Labeled internal standard for quantification of cytarabine by GC- or LC-MS. | [2] |

Table 2: Supplier Purchasing Details

| Supplier | Product Name | Catalog Number (Example) | Available Sizes | Price (USD, approx.) |

| Cayman Chemical | Cytarabine-¹³C₃ | 28805 | 1 mg | $263 |

| Cambridge Bioscience | Cytarabine-¹³C₃ | CAY28805-1 mg | 1 mg | £333.00 |

| Pharmaffiliates | Cytarabine-¹³C₃ | PA STI 023990 | Enquire | Enquire |

| Clinivex | DL-Cytarabine-¹³C₃ | RCLS2L125919 | Enquire | Enquire |

| United States Biological | DL-Cytarabine-¹³C₃ | 447495 | 1 mg, 10 mg | Enquire |

| Santa Cruz Biotechnology | Cytarabine-¹³C₃ | sc-219424 | Enquire | Enquire |

| LGC Standards | DL-Cytarabine-¹³C₃ | TRC-C987603 | 1 mg, 10 mg | Enquire |

| CymitQuimica | Cytarabine-¹³C₃ | 4Z-C-150001 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Enquire |

| BOC Sciences | Cytarabine-[¹³C₃] | BLP-013173 | Enquire | Enquire |

| MedChemExpress | Cytarabine-¹³C₃ | HY-W770279 | Enquire | Enquire |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. Some suppliers offer DL-Cytarabine-¹³C₃, a racemic mixture.

Experimental Protocol: Quantification of Cytarabine in Human Plasma using LC-MS/MS (B15284909) with Cytarabine-¹³C₃ Internal Standard

This section provides a representative, detailed methodology for the quantification of cytarabine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cytarabine-¹³C₃ as an internal standard. This protocol is based on established methods described in the scientific literature.[2][3][4][5]

2.1. Materials and Reagents

-

Cytarabine analytical standard

-

Cytarabine-¹³C₃ internal standard

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297)

-

Deionized water (18.2 MΩ·cm)

-

Tetrahydrouridine (B1681287) (THU) - cytidine deaminase inhibitor (optional, but recommended for sample stability)[2][4]

2.2. Sample Preparation

-

Blood Collection and Stabilization: To prevent the enzymatic degradation of cytarabine by cytidine deaminase present in blood, it is recommended to add tetrahydrouridine (THU) to the blood collection tubes immediately after sample acquisition.[2][4]

-

Plasma Separation: Centrifuge the whole blood samples to separate the plasma.

-

Protein Precipitation:

-

To 50 µL of plasma sample, add 150 µL of a solution of Cytarabine-¹³C₃ in acetonitrile (e.g., at a concentration of 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Alternative: Solid-Phase Extraction (SPE) For higher sensitivity and cleaner extracts, cation-exchange SPE can be employed to extract cytarabine from plasma.[2][4]

2.3. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 column, such as a Synergi Hydro-RP (150 mm × 2.0 mm, 4 µm) or a high-strength silica (B1680970) T3 column (100 × 2.1 mm × 1.8 µm), is suitable for separating cytarabine from endogenous interferences.[2][3][4]

-

Mobile Phase A: 2 mM Ammonium acetate with 0.5% formic acid in water.[6]

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

-

0-1 min: 5% B

-

1-4 min: 5-95% B

-

4-5 min: 95% B

-

5-6 min: Re-equilibrate at 5% B

-

-

Column Temperature: 40°C.

2.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cytarabine: m/z 244.1 → 112.1

-

Cytarabine-¹³C₃: m/z 247.1 → 115.1

-

-

Dwell Time: 100 ms per transition.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of cytarabine to Cytarabine-¹³C₃ against the concentration of the cytarabine standards.

-

Determine the concentration of cytarabine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

3.1. Mechanism of Action of Cytarabine

Cytarabine is a nucleoside analog that acts as a potent antimetabolite. Its cytotoxic effects are exerted through its interference with DNA synthesis. The key steps in its mechanism of action are:

-

Cellular Uptake: Cytarabine is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).[7]

-

Metabolic Activation: Once inside the cell, cytarabine is phosphorylated by a series of kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP). This conversion is initiated by deoxycytidine kinase (dCK).[7]

-

Inhibition of DNA Synthesis: Ara-CTP competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[8] The incorporation of ara-CTP into the DNA chain leads to the termination of DNA elongation, ultimately triggering cell cycle arrest in the S-phase and apoptosis.[7][8]

Caption: Mechanism of action of Cytarabine.

3.2. Metabolic Inactivation and Resistance

The efficacy of cytarabine can be limited by its inactivation and by cellular resistance mechanisms.

-

Inactivation: Cytarabine is rapidly deaminated in the plasma and tissues by cytidine deaminase (CDA) to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[7]

-

Resistance: Resistance to cytarabine can arise from:

-

Decreased expression of the hENT1 transporter, leading to reduced drug uptake.

-

Reduced activity of deoxycytidine kinase (dCK), resulting in decreased phosphorylation to the active ara-CTP.

-

Increased activity of cytidine deaminase (CDA), leading to enhanced inactivation.

-

Increased intracellular pools of dCTP, which competes with ara-CTP for incorporation into DNA.

-

References

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurofins.com [eurofins.com]

- 6. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytarabine - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

Navigating the Safe Handling of Cytarabine-13C3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the integrity of study results and the safety of laboratory personnel are paramount. This technical guide provides an in-depth overview of the safety and handling guidelines for Cytarabine-13C3, a stable isotope-labeled form of the potent antineoplastic agent Cytarabine.

This compound is utilized as an internal standard in quantitative analyses by mass spectrometry, making its proper handling critical for both experimental accuracy and personnel safety.[1] Due to its classification as a cytotoxic agent, stringent adherence to safety protocols is mandatory. This guide synthesizes crucial information from safety data sheets and handling guidelines to ensure a secure laboratory environment.

Hazard Identification and Toxicological Profile

Cytarabine is a suspected mutagen and may cause harm to an unborn child.[2][3] It is irritating to the skin, eyes, and respiratory tract.[4] The primary toxic effect of Cytarabine is bone marrow suppression.[5] Long-term or repeated exposure may cause damage to the bone marrow, gastrointestinal tract, central nervous system, skin, eyes, and lungs.

Table 1: Toxicological Data for Cytarabine

| Toxicity Type | Species | Route of Administration | LD50 Value | Reference |

| Acute Oral | Mouse | Oral | 3,150 mg/kg | [3] |

| Acute Oral | Rat | Oral | >5,000 mg/kg | [3] |

| Acute Intraperitoneal | Mouse | Intraperitoneal | 3,779 mg/kg | [3] |

| Acute Intraperitoneal | Rat | Intraperitoneal | >5,000 mg/kg | [3] |

| Acute Subcutaneous | Mouse | Subcutaneous | >10,000 mg/kg | [3] |

| Acute Subcutaneous | Rat | Subcutaneous | >5,000 mg/kg | [3] |

| Acute Intravenous | Rat | Intravenous | >5,000 mg/kg | [3] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following diagram outlines the recommended PPE selection process.

It is recommended that pregnant personnel not handle cytotoxic agents like Cytarabine.[5] Protective gowns, masks, gloves, and appropriate eye protection should always be worn.[5] When there is a risk of generating aerosols, a venting needle and a respirator mask should be used.[5]

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of this compound.

Table 2: Storage and Stability of this compound

| Parameter | Condition | Stability | Reference |

| Long-term Storage | -20°C | ≥ 4 years | [1] |

| Shipping | Room temperature in the continental US; may vary elsewhere | N/A | [1] |

| Diluted Solution | Dilutions in Glucose 5% or Sodium Chloride 0.9% should be used immediately. If storage is necessary, keep at 2-8°C, protected from light, for no more than 24 hours. | Up to 24 hours | [5] |

Safe Handling and Experimental Protocols

All manipulations of this compound should be performed in a designated containment area, such as a chemical fume hood, to minimize inhalation exposure.[6] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the compound is handled.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

Limit the spread of the spill by covering it with an absorbent material.[5] The spill area can also be treated with 5% sodium hypochlorite.[5] All contaminated materials should be collected in a leak-proof, labeled plastic container for proper disposal.[5]

First Aid Procedures

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Skin Contact | Immediately wash the affected area thoroughly with soap and water.[5] Remove contaminated clothing.[2] | [2][5] |

| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes.[7] Seek medical attention. | [7] |

| Inhalation | Remove the individual to fresh air.[2] If breathing is difficult, provide respiratory support. Seek medical attention.[2] | [2] |

| Ingestion | Do not induce vomiting.[6] Seek immediate medical attention.[6] | [6] |

Disposal Guidelines

All waste materials contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, must be treated as cytotoxic waste.[5] Disposal should be in accordance with all applicable federal, state, and local regulations. The waste should be clearly labeled as "CYTOTOXIC WASTE".[5]

Conclusion

The safe handling of this compound is a critical component of laboratory safety and research integrity. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the hazards, proper use of personal protective equipment, and strict adherence to handling and disposal protocols are essential when working with this potent cytotoxic compound.

References

Molecular formula and weight of Cytarabine-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Cytarabine-13C3, an isotopically labeled form of the antineoplastic and antiviral agent Cytarabine. The inclusion of three carbon-13 (¹³C) isotopes makes it a valuable internal standard for quantification studies using mass spectrometry.

Core Data Summary

The molecular formula and weight of this compound are distinct from its unlabeled counterpart due to the incorporation of heavier carbon isotopes. The following table summarizes these key quantitative differences.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cytarabine | C₉H₁₃N₃O₅ | 243.22[1] |

| This compound | C₆¹³C₃H₁₃N₃O₅ | 246.19[2][3][][5] |

Chemical and Physical Properties

This compound is a labeled form of Cytarabine, also known as ara-C.[6] It serves as a stable isotope-labeled internal standard for use in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[7] The formal chemical name for this compound is 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-4,5,6-¹³C₃.[6]

Note on Experimental Protocols and Visualizations: The query for the molecular formula and weight of this compound is a request for fundamental chemical data. As such, experimental protocols for its use (e.g., in mass spectrometry) or signaling pathway diagrams are application-specific and not inherent to the compound's core properties. Therefore, these sections are not included in this guide.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cytarabine in Human Plasma Using Cytarabine-¹³C₃ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine (B982) (ara-C) is a cornerstone of chemotherapy regimens for hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1][2][3] As a pyrimidine (B1678525) nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis, primarily acting as a chain terminator after being incorporated into the DNA strand.[1][2][4] The therapeutic window for cytarabine is narrow, and its pharmacokinetics can be highly variable among patients. This variability necessitates precise and reliable methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies to optimize dosing and minimize toxicity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of cytarabine in biological matrices due to its high sensitivity and selectivity.[5][6][7] A significant challenge in cytarabine bioanalysis is its susceptibility to in vitro degradation by cytidine deaminase and the presence of the endogenous isobaric compound, cytidine.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as Cytarabine-¹³C₃, is crucial for accurate quantification.[8][9][10][11] A SIL-IS mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[8][9][10] This application note details a robust LC-MS/MS method for the determination of cytarabine in human plasma, employing Cytarabine-¹³C₃ as the internal standard.

Mechanism of Action of Cytarabine

Cytarabine is a cell cycle-specific drug that targets cells undergoing DNA synthesis (S-phase).[12] Once inside the cell, it is phosphorylated to its active triphosphate form, ara-CTP.[1][12] Ara-CTP then competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand by DNA polymerase.[1][4] The arabinose sugar moiety in ara-CTP, instead of the deoxyribose in dCTP, sterically hinders the formation of the phosphodiester bond with the next nucleotide, leading to chain termination and triggering apoptosis.[1]

Caption: Cellular uptake and activation cascade of Cytarabine leading to DNA synthesis inhibition.

Experimental Workflow

The analytical workflow is designed for high-throughput analysis, ensuring both efficiency and accuracy. The key steps involve sample pre-treatment, protein precipitation for analyte extraction, followed by LC-MS/MS analysis.

Caption: Workflow for the quantification of Cytarabine in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method, based on a comprehensive review of validated procedures.[5][6][13][14][15]

Table 1: LC-MS/MS System Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | High Strength Silica T3 (100 x 2.1 mm, 1.8 µm)[5][6] |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min[15] |

| Injection Volume | 10 µL[15] |

| Column Temp. | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode[13] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Cytarabine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Cytarabine | 242.0 | 109.0 | Negative[13] |

| Cytarabine-¹³C₃ | 245.0 | 113.0 | Negative[13] |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL[5][6] |

| Correlation Coefficient (r²) | ≥ 0.99[13] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |

| Intra-day Precision (%CV) | < 15%[5][6] |

| Inter-day Precision (%CV) | < 15%[5][6] |

| Accuracy (%Bias) | Within ±15%[5][6] |

| Recovery | Consistent and reproducible |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cytarabine and Cytarabine-¹³C₃ in methanol (B129727) to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Cytarabine stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve points.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Cytarabine-¹³C₃ stock solution with methanol.

-

-

Calibration Standards and Quality Controls (QCs):

-

Spike blank human plasma with the appropriate Cytarabine working standards to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).

-

Prepare QCs at low, medium, and high concentrations in a similar manner.

-

Protocol 2: Sample Preparation

-

Sample Collection:

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Protein Precipitation:

-

To a 50 µL aliquot of plasma sample, calibration standard, or QC, add 20 µL of the Cytarabine-¹³C₃ internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis

-

System Equilibration:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

-

Injection:

-

Inject 10 µL of the prepared sample extract onto the UHPLC column.

-

-

Chromatographic Separation:

-

Perform a gradient elution to separate Cytarabine from endogenous interferences. A typical gradient might start at 5% acetonitrile and ramp up to 95% over several minutes.

-

-

Mass Spectrometric Detection:

-

Monitor the MRM transitions for Cytarabine and Cytarabine-¹³C₃ as specified in Table 2.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Cytarabine / Cytarabine-¹³C₃).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Cytarabine in human plasma using a stable isotope-labeled internal standard, Cytarabine-¹³C₃, and LC-MS/MS. The detailed protocols and method parameters offer a robust and reliable approach for therapeutic drug monitoring and pharmacokinetic studies, ultimately aiding in the optimization of cancer chemotherapy. The use of Cytarabine-¹³C₃ is critical to correct for matrix effects and other sources of analytical variability, ensuring the highest level of accuracy and precision in the results.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Cytarabine - Wikipedia [en.wikipedia.org]

- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. eurofins.com [eurofins.com]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cytarabine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Cytarabine (B982) in human plasma. The protocol employs a simple and rapid protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cytarabine-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Cytarabine concentrations.

Introduction

Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) nucleoside analog widely used in chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and lymphomas.[1] As an antimetabolite, Cytarabine's efficacy is dependent on its intracellular conversion to the active triphosphate form (Ara-CTP), which inhibits DNA synthesis and repair, primarily during the S-phase of the cell cycle.[1][2][3] Given its critical role and narrow therapeutic index, accurate quantification of Cytarabine in human plasma is essential for optimizing dosing regimens and ensuring patient safety.